molecular formula C16H21N3O2 B1663212 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide CAS No. 876713-68-7

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide

Cat. No. B1663212
M. Wt: 287.36 g/mol
InChI Key: NOGDJCUSTNXIOS-UHFFFAOYSA-N
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Description

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TBOA, and it belongs to the class of oxadiazole derivatives. TBOA is a potent inhibitor of glutamate transporters, which are responsible for regulating the extracellular concentrations of glutamate in the brain.

Scientific Research Applications

Synthesis and Antitumor Activity

  • Natural Product Analogs : Compounds containing the 1,2,4-oxadiazole ring, similar to the query compound, have been synthesized as analogs of natural products with known biological activity. For instance, Maftei et al. (2013) synthesized compounds 4 and 7 starting from a similar compound and tested them for antitumor activity, with compound 7 showing significant potency (Maftei et al., 2013).

Synthesis, Characterization, and Biological Evaluation

  • Antibacterial and Anthelmintic Activity : Sanjeevarayappa et al. (2015) synthesized and characterized a compound with a similar structure. Their study included evaluations for antibacterial and anthelmintic activities, revealing moderate effects in these contexts (Sanjeevarayappa et al., 2015).

Photophysics and FRET Applications

  • Fluorescence Resonance Energy Transfer (FRET) : Pujar et al. (2017) focused on the photophysical properties of a novel green light emitting 1,3,4-oxadiazole, utilizing it in fluorescence resonance energy transfer (FRET) studies. They found that FRET pairs containing oxadiazole show strong interaction tendencies and high efficiency (Pujar et al., 2017).

Use in Organic Light-Emitting Diodes (OLEDs)

  • Hole-Blocking Material : Wang et al. (2001) synthesized a bis(1,3,4-oxadiazole) system for use as a hole-blocking material in light-emitting diodes, demonstrating its effectiveness in improving device efficiency (Wang et al., 2001).

Anticonvulsant Applications

  • Anticonvulsant Activity : Siddiqui et al. (2014) synthesized 3-(4-substitutedphenyl)-N-(5-(4-substitutedphenyl-1,3,4-oxadiazol-2-yl)but-2-enamide and evaluated them for anticonvulsant activity. Two candidates showed promising results in both Phase I and II screenings for anticonvulsant efficacy (Siddiqui et al., 2014).

Electroluminescent Device Applications

  • n-Type Emitters for OLEDs : Mallesham et al. (2014) synthesized anthracene-oxadiazole derivatives for use as n-type emitters in organic light-emitting devices. Their study indicated these compounds' potential in the development of OLEDs (Mallesham et al., 2014).

Nematocidal Activity

  • Nematocidal Activity : Liu et al. (2022) synthesized 1,2,4-oxadiazole derivatives with 1,3,4-thiadiazole amide group, evaluating their nematocidal activities. Some compounds showed significant activity against Bursaphelenchus xylophilus (Liu et al., 2022).

Insecticidal Activity

  • Insecticidal Properties : Liu et al. (2017) designed and synthesized anthranilic diamide analogues containing 1,2,4-oxadiazole rings, showing significant mortality against Plutella xylostella and suggesting potential as insecticides (Liu et al., 2017).

Urease Inhibitors

  • Urease Inhibition : Nazir et al. (2018) reported the synthesis of indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides and evaluated them as potent urease inhibitors, showing competitive inhibition (Nazir et al., 2018).

properties

CAS RN

876713-68-7

Product Name

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide

InChI

InChI=1S/C16H21N3O2/c1-16(2,3)12-7-5-11(6-8-12)15-18-14(21-19-15)10-9-13(20)17-4/h5-8H,9-10H2,1-4H3,(H,17,20)

InChI Key

NOGDJCUSTNXIOS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC

synonyms

3-[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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